What is Carbutamide-d9 and its chemical structure
What is Carbutamide-d9 and its chemical structure
An In-depth Technical Guide to Carbutamide-d9
Introduction
Carbutamide-d9 is the isotopically labeled form of Carbutamide, where nine hydrogen atoms on the butyl group have been replaced by deuterium.[1][2] Carbutamide itself is a first-generation sulfonylurea drug, historically significant as one of the first oral hypoglycemic agents used for the management of type 2 diabetes mellitus.[3][4] While the parent compound's clinical use has been largely superseded due to concerns about toxicity, Carbutamide-d9 serves as a critical tool in modern biomedical and pharmaceutical research.[5]
The primary application of Carbutamide-d9 is in pharmacokinetic and metabolic studies.[2] Its increased mass due to deuterium substitution allows it to be distinguished from the non-labeled compound by mass spectrometry. Consequently, it is an ideal internal standard for the accurate quantification of Carbutamide and its metabolites in biological samples.[1][2] Its mechanism of action is analogous to that of Carbutamide, which involves the stimulation of insulin release from pancreatic beta cells.[2][3]
Chemical Identity and Structure
Carbutamide-d9 is chemically defined as 1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea.[2] It retains the core sulfonylurea framework of the parent compound, consisting of a benzene sulfonamide linked to a deuterated butylurea moiety.[2]
Caption: Logical diagram of Carbutamide-d9's chemical structure.
Physicochemical Properties
The key quantitative data for Carbutamide-d9 are summarized in the table below, providing essential information for researchers and laboratory professionals.
| Property | Value | Reference(s) |
| CAS Number | 1246820-50-7 | [2][6][7] |
| Molecular Formula | C₁₁H₈D₉N₃O₃S | [2][8] |
| Molecular Weight | ~280.39 g/mol | [2][8][9] |
| IUPAC Name | 1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea | [2] |
| InChI Key | VDTNNGKXZGSZIP-WRMMWXQOSA-N | [2] |
| Canonical SMILES | CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | [2] |
| Synonyms | BZ-55-d9, Bucarban-d9, 4-Amino-N-[(butylamino-d9)carbonyl]benzenesulfonamide | [1][10][11] |
| Physical Form | White Crystalline Solid | [6] |
| Solubility | Soluble in water and alcohol solvents. | [5][6] |
Experimental Protocols
Synthesis Methodologies
The synthesis of Carbutamide-d9 involves the specific incorporation of deuterium atoms into the parent Carbutamide structure. While exact proprietary protocols may vary, the general methodologies include:
-
Deuterium Exchange Reactions : This process involves subjecting Carbutamide or a precursor to conditions that facilitate the exchange of hydrogen atoms with deuterium from a deuterium-rich source, such as D₂O, under controlled temperature, pressure, and catalytic conditions.[2]
-
Chemical Synthesis with Deuterated Reagents : A more precise method involves a multi-step chemical synthesis pathway where a deuterated starting material is used.[2][6] For Carbutamide-d9, this would typically involve reacting a suitable sulfonylurea precursor with a fully deuterated butylamine (butylamine-d9). This ensures the specific and complete labeling of the butyl moiety.[2]
Rigorous quality control, often involving NMR and mass spectrometry, is essential to confirm the purity and the precise location and extent of isotopic labeling in the final product.[6]
Application as an Internal Standard in Mass Spectrometry
Carbutamide-d9 is frequently used as an internal standard for the quantification of Carbutamide in biological matrices (e.g., plasma, urine) via Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Methodology:
-
Preparation of Standard Solutions : A stock solution of Carbutamide-d9 is prepared in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). This is further diluted to create a working internal standard (IS) solution (e.g., 100 ng/mL).
-
Sample Preparation : A fixed volume of the Carbutamide-d9 IS working solution is added to all samples, including calibration standards, quality controls, and the unknown biological samples, at the beginning of the extraction process.
-
Extraction : The analytes (Carbutamide and Carbutamide-d9) are extracted from the biological matrix. This is commonly achieved through protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction.
-
LC-MS Analysis : The extracted sample is injected into an LC-MS system. The liquid chromatography step separates the analyte from other matrix components. The mass spectrometer, typically a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Carbutamide and Carbutamide-d9.
-
Quantification : The peak area of the Carbutamide analyte is measured and normalized to the peak area of the Carbutamide-d9 internal standard. This ratio (Analyte Area / IS Area) is plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of Carbutamide in the unknown samples is then calculated from this curve.
Caption: Workflow for using Carbutamide-d9 as an internal standard.
Mechanism of Action of Carbutamide
The functional relevance of Carbutamide-d9 in biological systems is identical to its non-deuterated parent compound. Carbutamide exerts its hypoglycemic effect by stimulating insulin secretion from the pancreatic β-cells.[5][12]
The mechanism is initiated by Carbutamide binding to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium channel (K-ATP) in the β-cell plasma membrane.[3] This binding event closes the K-ATP channel, reducing potassium efflux from the cell. The resulting accumulation of intracellular potassium ions leads to depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels, causing an influx of extracellular calcium (Ca²⁺). The subsequent rise in intracellular Ca²⁺ concentration is the critical trigger for the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[3][12]
Caption: Signaling pathway for Carbutamide-induced insulin secretion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Carbutamide-d9 (EVT-1465138) | 1246820-50-7 [evitachem.com]
- 3. What is Carbutamide used for? [synapse.patsnap.com]
- 4. Carbutamide--the first oral antidiabetic. A retrospect [pubmed.ncbi.nlm.nih.gov]
- 5. Carbutamide | C11H17N3O3S | CID 9564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. scbt.com [scbt.com]
- 10. Carbutamide-D9 | CAS 1246820-50-7 | LGC Standards [lgcstandards.com]
- 11. Page loading... [wap.guidechem.com]
- 12. What is the mechanism of Carbutamide? [synapse.patsnap.com]
